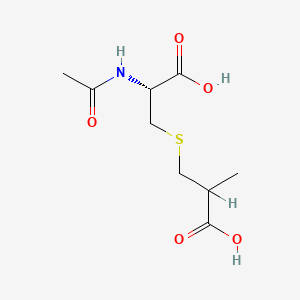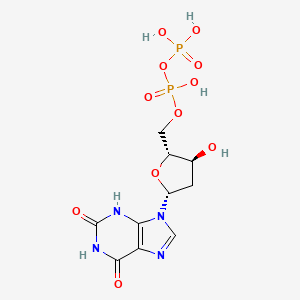
dXDP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DXDP is a purine ribonucleoside diphosphate.
Aplicaciones Científicas De Investigación
Unique Mechanism of DXP Synthase : DXP synthase, a thiamine diphosphate (ThDP)-dependent enzyme, exhibits a unique kinetic mechanism. This aspect is significant for developing new anti-infective agents, as targeting this mechanism could lead to novel treatments for infections caused by human pathogens (Brammer Basta, Smith, Wade, & Meyers, 2011).
DXP Synthase as an Antibacterial Target : Research has shown that inhibiting DXP synthase, which plays a crucial role in the formation of DXP, is an attractive strategy for developing new antibiotics. This enzyme's unique random sequential mechanism, different from other ThDP-dependent enzymes, makes it an ideal target for bisubstrate inhibitors (Bartee & Freel Meyers, 2018).
Inhibition Strategies for DXP Synthase : The development of inhibitors targeting DXP synthase's unique mechanism has been explored. For instance, certain bisubstrate inhibitors, designed to exploit the enzyme's ternary complex formation, have shown promising results in selectively inhibiting DXP synthase over mammalian enzymes (Patel, Nemeria, Brammer Basta, Freel Meyers, & Jordan, 2012).
Challenges in Inhibitor Development : The development of selective DXP synthase inhibitors is challenging due to the enzyme's large active site and unique mechanism. However, studies on alkylacetylphosphonates have shown that they can inhibit DXP synthase selectively, offering insights for future antimicrobial screening and drug development (Sanders et al., 2017).
Structural Analysis for Drug Design : X-ray crystallography has been utilized to elucidate the structural details of enzyme-bound intermediates along the DXP synthase reaction pathway. This information is critical for designing selective inhibitors and understanding the enzyme's function (Chen, DeColli, Freel Meyers, & Drennan, 2019).
Propiedades
Nombre del producto |
dXDP |
|---|---|
Fórmula molecular |
C10H14N4O11P2 |
Peso molecular |
428.19 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14N4O11P2/c15-4-1-6(14-3-11-7-8(14)12-10(17)13-9(7)16)24-5(4)2-23-27(21,22)25-26(18,19)20/h3-6,15H,1-2H2,(H,21,22)(H2,18,19,20)(H2,12,13,16,17)/t4-,5+,6+/m0/s1 |
Clave InChI |
ALCPNMZQIUFCEL-KVQBGUIXSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




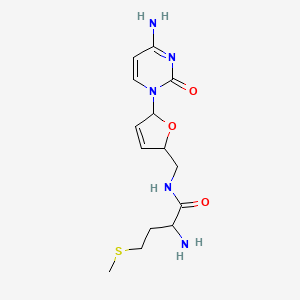
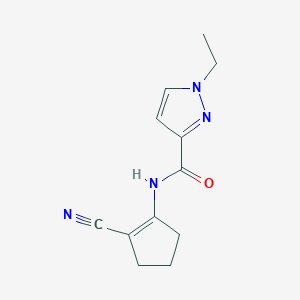

![(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1201480.png)
![7-Bromobenz[a]anthracene](/img/structure/B1201482.png)
![[[1-[(4-Fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1201484.png)

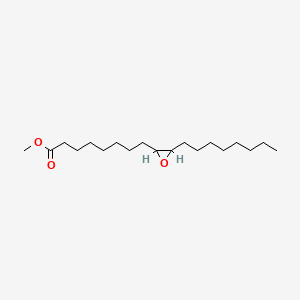

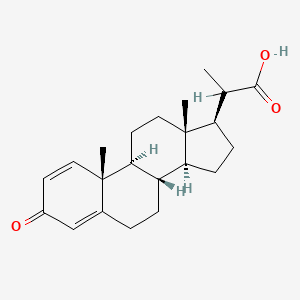
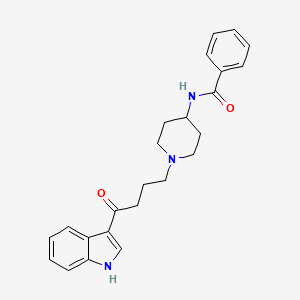
![(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol](/img/structure/B1201497.png)
